(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
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Overview
Description
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule featuring multiple functional groups, including a thiadiazole, pyrrolidine, chlorophenyl, and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Moiety: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate oxidizing agents.
Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized via the cyclization of 1,4-diamines with dihalides.
Construction of the Isoxazole Ring: Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.
Final Coupling: The final step involves coupling the thiadiazole and isoxazole intermediates with the pyrrolidine moiety under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially converting it to an isoxazoline.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole moiety.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. The thiadiazole and isoxazole rings are known for their potential antimicrobial and anti-inflammatory properties.
Medicine
Medicinally, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole moiety could be involved in redox reactions, while the isoxazole ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-phenylisoxazol-4-yl)methanone
- (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-methylphenyl)-5-methylisoxazol-4-yl)methanone
Uniqueness
The uniqueness of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds without this group.
This compound , covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-10-15(16(20-25-10)12-4-2-3-5-13(12)18)17(23)22-7-6-11(9-22)24-14-8-19-26-21-14/h2-5,8,11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVCZKCBDUNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)OC4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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